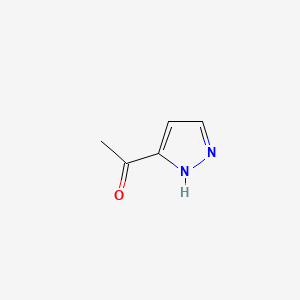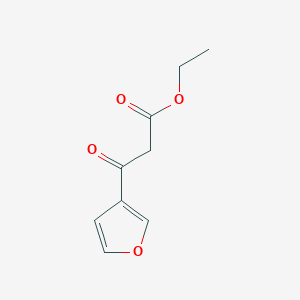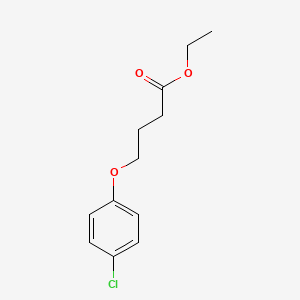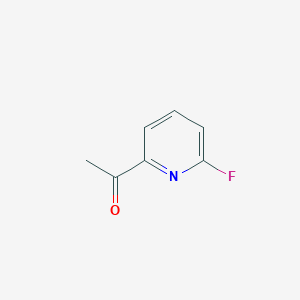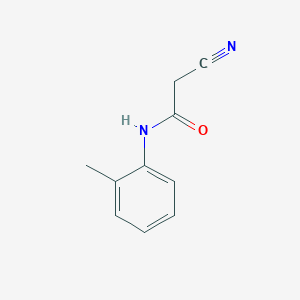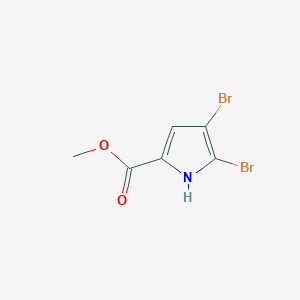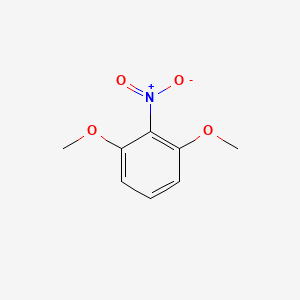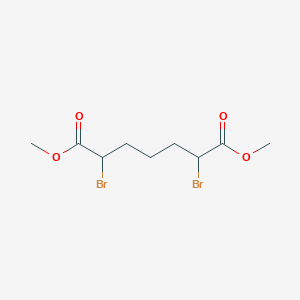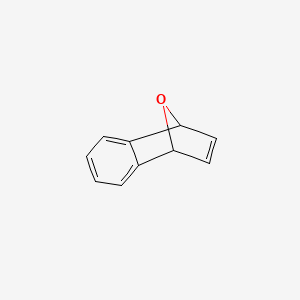
1,4-Epoxy-1,4-dihydronaphthalene
概要
説明
“1,4-Epoxy-1,4-dihydronaphthalene” is a chemical compound with the molecular formula C10H8O . It is also known by other names such as “1,4-Dihydro-1,4-epoxynaphthalene”, “1,4-Dihydronaphthalene-1,4-oxide”, “1,4-Dihydronaphthalene-1,4-endo-oxide”, and "7-Oxabenzonorbornadiene" .
Molecular Structure Analysis
The molecular weight of “1,4-Epoxy-1,4-dihydronaphthalene” is 144.1699 . The IUPAC Standard InChI is InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Epoxy-1,4-dihydronaphthalene” include a molecular weight of 144.17 . The melting point is 54-56 °C (lit.) .
科学的研究の応用
Cycloaddition Reactions
1,4-Epoxy-1,4-dihydronaphthalene has been extensively studied for its ability to undergo cycloaddition reactions. Sasaki et al. (1972) explored its reactions with dipolar compounds and dienes, leading to various 1:1 adducts and imine derivatives (Sasaki, Kanematsu, Hayakawa, & Uchide, 1972). This highlights its utility in synthesizing complex organic structures.
Ring-Opening Functionalizations
The compound's epoxy ring is a key site for chemical transformations. Sawama et al. (2013) demonstrated Lewis acid-catalyzed carbon-carbon and carbon-nitrogen bond formations associated with the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes, yielding multifunctionalized naphthalene derivatives (Sawama, Ogata, Kawamoto, Satake, Shibata, Monguchi, Sajiki, & Kita, 2013).
Metabolism Studies
In biological contexts, its metabolism has been investigated. Sims (1965) studied its conversion in rats to various metabolites, contributing to our understanding of its biotransformation (Sims, 1965).
Gold-Catalyzed Reactions
Gold catalysis has been applied to 1,4-epoxy-1,4-dihydronaphthalenes for synthesizing allylnaphthalenes. Sawama et al. (2010) achieved high yields and regioselectivity, offering a pathway to diverse naphthalene-based compounds (Sawama, Kawamoto, Satake, Krause, & Kita, 2010).
Crystal Structure Analysis
Bordner et al. (1970) determined the crystal structure of a photodimer of 1,4-epoxy-1,4-dihydronaphthalene, providing insights into its solid-state behavior (Bordner, Stanford, & Dickerson, 1970).
Hydride Shift in Aromatisation
Cooke et al. (1984) explored the acid-catalyzed aromatization of 1,4-epoxy-1,4-dihydronaphthalenes, uncovering details about the retention of deuterium in the resulting naphthols (Cooke, Dransfield, & Vernon, 1984).
Safety and Hazards
特性
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGDNHAPBZVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972817 | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Epoxy-1,4-dihydronaphthalene | |
CAS RN |
573-57-9 | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 573-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-Epoxy-1,4-dihydronaphthalene?
A1: 1,4-Epoxy-1,4-dihydronaphthalene has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.
Q2: What spectroscopic data is available for characterizing 1,4-Epoxy-1,4-dihydronaphthalene?
A2: While specific spectroscopic details are not provided in the abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and analyze the compound. For example, 1H-NMR has been used to determine the stereochemistry of reaction products.
Q3: How does the structure of 1,4-Epoxy-1,4-dihydronaphthalene contribute to its reactivity?
A3: The strained epoxide ring fused to the dihydronaphthalene framework makes it susceptible to ring-opening reactions, leading to a variety of functionalized naphthalene derivatives.
Q4: How is 1,4-Epoxy-1,4-dihydronaphthalene used in biaryl synthesis?
A5: 1,4-Epoxy-1,4-dihydronaphthalenes serve as valuable substrates for biaryl synthesis through Iron(III) chloride-catalyzed Friedel-Crafts reactions. These reactions involve ring-opening of the epoxide, followed by electrophilic aromatic substitution with various arenes and heteroarenes, yielding diverse biaryl and heterobiaryl compounds. Notably, silylated substrates exhibit high regioselectivity, leading to specific isomers.
Q5: What is the significance of ortho-naphthoquinone methides (o-NQMs) derived from 1,4-Epoxy-1,4-dihydronaphthalene?
A6: o-NQMs are highly reactive intermediates that can be generated from specific 1,4-Epoxy-1,4-dihydronaphthalene derivatives through site-selective ring opening. These intermediates readily participate in annulation reactions with various dienophiles, including allyl silanes, providing access to diverse multi-fused heterocyclic systems. This methodology has proven valuable in constructing complex natural product scaffolds.
Q6: What role does 1,4-Epoxy-1,4-dihydronaphthalene play in cycloaddition reactions?
A7: 1,4-Epoxy-1,4-dihydronaphthalene acts as a dienophile in various cycloaddition reactions, such as Diels-Alder reactions. Studies with N-sulphinylanilines reveal a Diels-Alder reaction with inverse electron demand, demonstrating its versatility in constructing heterocyclic systems.
Q7: How does 1,4-Epoxy-1,4-dihydronaphthalene behave in photochemical reactions?
A8: Photochemical studies on 1,4-Epoxy-1,4-dihydronaphthalene reveal its propensity to undergo rearrangements upon UV irradiation. These rearrangements can lead to the formation of benzoxepines and indene derivatives. The product distribution can be influenced by reaction conditions, such as the use of sensitizers like acetone.
Q8: Can 1,4-Epoxy-1,4-dihydronaphthalene undergo deoxygenation?
A9: Yes, research indicates that 1,4-Epoxy-1,4-dihydronaphthalenes can be deoxygenated to yield naphthalene derivatives. This transformation has been achieved using reagents like sodium borohydride in acidic media, offering a convenient route for naphthalene synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


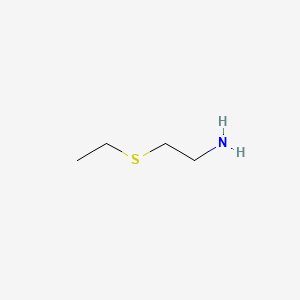
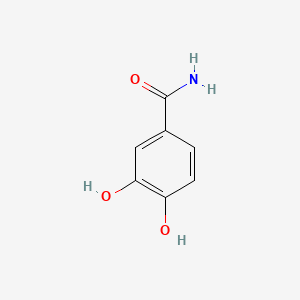
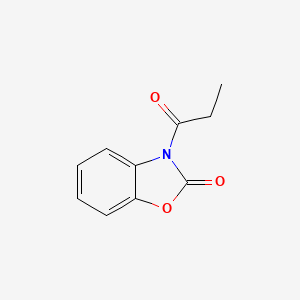
![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)

